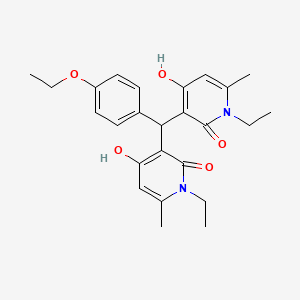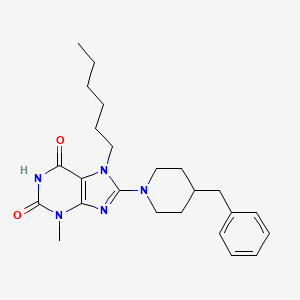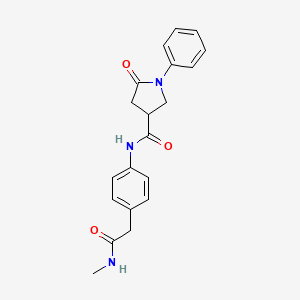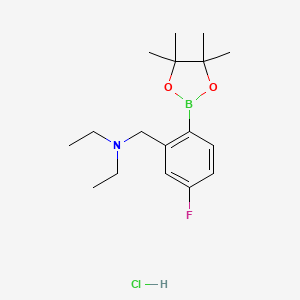
2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” is a type of boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are particularly considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of boronic esters like “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” often involves processes such as protodeboronation . Protodeboronation is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Boronic esters, including “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl”, are susceptible to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” would be influenced by its molecular structure and the nature of its substituents. Boronic esters are generally only marginally stable in water .科学的研究の応用
Organic Synthesis
Boronic acids and their esters are widely used in organic synthesis . They are involved in various coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .
Material Science
In material science, boronic acids and their esters have been used in the creation of polymers . They can form reversible covalent bonds with diols, which has been exploited in the design of self-healing polymers .
Biological Applications
Boronic acids have found applications in biology as well. They can bind to sugars, and this property has been used to develop sensors for glucose, which is important in the management of diabetes .
Drug Discovery
In the field of drug discovery, boronic acids and their esters have been used as a tool for proteasome inhibition . Bortezomib, a boronic acid derivative, is a well-known drug used in the treatment of multiple myeloma .
Analytical Chemistry
Boronic acids have been used in analytical chemistry for the chromatographic separation of cis-diols and other polyols .
Nanotechnology
In nanotechnology, boronic acids and their esters have been used in the formation of self-assembled monolayers on gold surfaces .
Pinacol Rearrangement
The pinacol rearrangement reaction plays a significant role in organic synthesis as it allows for the conversion of 1,2-diols into carbonyl compounds, specifically pinacolones . These pinacolones serve as crucial building blocks in the synthesis of various compounds with diverse applications in the chemical industry.
Safety And Hazards
将来の方向性
The future directions for “2-(Diethylaminomethyl)-4-fluorophenylboronic acid, pinacol ester, hcl” and similar compounds could involve further development of protocols for their synthesis, particularly focusing on protodeboronation . Additionally, their potential applications in drug design and delivery could be explored further .
特性
IUPAC Name |
N-ethyl-N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BFNO2.ClH/c1-7-20(8-2)12-13-11-14(19)9-10-15(13)18-21-16(3,4)17(5,6)22-18;/h9-11H,7-8,12H2,1-6H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBADHZQZYLKTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-(5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2365632.png)
![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)
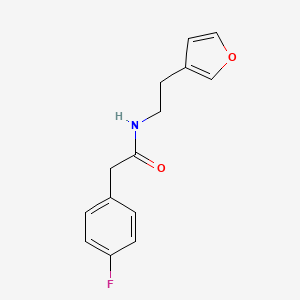
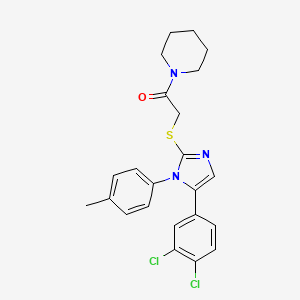
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
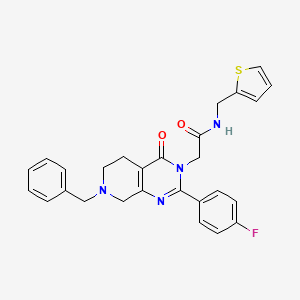
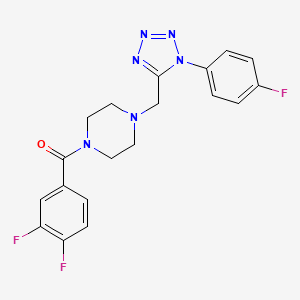
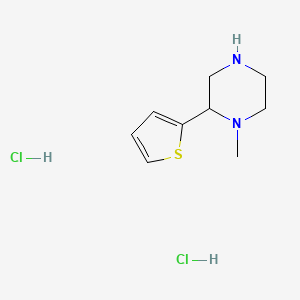
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)
![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)
